molecular formula C10H16N5O4P B12553186 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid CAS No. 184350-32-1

2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid

Cat. No.: B12553186
CAS No.: 184350-32-1
M. Wt: 301.24 g/mol
InChI Key: BENQZFBIVDMYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a dimethylamino group, an ethoxymethyl group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group is attached through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(Amino)purin-9-yl]ethoxymethylphosphonic acid
  • 2-[6-(Methylamino)purin-9-yl]ethoxymethylphosphonic acid
  • 2-[6-(Ethylamino)purin-9-yl]ethoxymethylphosphonic acid

Uniqueness

2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

184350-32-1

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

2-[6-(dimethylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C10H16N5O4P/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)3-4-19-7-20(16,17)18/h5-6H,3-4,7H2,1-2H3,(H2,16,17,18)

InChI Key

BENQZFBIVDMYMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CCOCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.